3-(4-Chloroanilino)-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
3-(4-Chloroanilino)-1,5,6,7-tetrahydro-4H-indazol-4-one is an organic compound that features a chloroaniline group attached to a tetrahydroindazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloroanilino)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the reaction of 4-chloroaniline with a suitable indazole precursor. One common method includes the acylation of 4-chloroaniline with an appropriate acylating agent, followed by cyclization to form the indazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often incorporating continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloroanilino)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups .
Scientific Research Applications
3-(4-Chloroanilino)-1,5,6,7-tetrahydro-4H-indazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-Chloroanilino)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloroanilino)propionitrile
- 3-(4-Chloroanilino)-2-(isopropylsulfonyl)acrylonitrile
- 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid
Uniqueness
What sets 3-(4-Chloroanilino)-1,5,6,7-tetrahydro-4H-indazol-4-one apart from these similar compounds is its unique tetrahydroindazole core, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic applications compared to other related compounds .
Properties
CAS No. |
105543-88-2 |
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Molecular Formula |
C13H12ClN3O |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
3-(4-chloroanilino)-1,5,6,7-tetrahydroindazol-4-one |
InChI |
InChI=1S/C13H12ClN3O/c14-8-4-6-9(7-5-8)15-13-12-10(16-17-13)2-1-3-11(12)18/h4-7H,1-3H2,(H2,15,16,17) |
InChI Key |
SZNJFWWHTHBEPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=NN2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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